QX-314 is a membrane-impermeant lidocaine derivative that selectively blocks sodium channels on nociceptive neurons when delivered intracellularly via the TRPV1 channel, but is reportedly ineffective with extracellular application. When supplied in combination with 1 µM capsaicin, a TRPV1 receptor agonist, 5 mM QX-314 blocks 98% of sodium current in voltage-clamped nociceptive DRG neurons. QX-314 elicits a long-lasting decrease in the response to painful mechanical and thermal stimuli without imparting the motor deficits (e.g., numbness, paralysis) associated with many conventional local anesthetics. At concentrations ranging from 10-70 mM, peripheral application of QX-314 dose-dependently produces robust local anesthesia with slow onset in the guinea pig intradermal wheal assay, the mouse tail-flick test, and the mouse sciatic nerve blockade model. However, injection of 0.5-30 mM QX-314 in the lumbar intrathecal space produces neurotoxicity and death in mice.
N-(2,6-Dimethylphenylcarbamoylmethyl)triethylammonium chloride
CAS No.: 5369-03-9
VCID: VC20739370
Molecular Formula: C16H27ClN2O
Molecular Weight: 298.8 g/mol
* For research use only. Not for human or veterinary use.

Description |
N-(2,6-Dimethylphenylcarbamoylmethyl)triethylammonium chloride, commonly referred to as QX-314 chloride, is a quaternary ammonium compound with significant implications in pharmacology and neurobiology. This compound is structurally related to lidocaine, a well-known local anesthetic, but possesses distinct properties that make it a subject of interest in various scientific studies. Molecular Formula and Weight
Structural RepresentationThe chemical structure of N-(2,6-Dimethylphenylcarbamoylmethyl)triethylammonium chloride can be represented as follows:
SynonymsThis compound is known by several names, including:
Mechanism of ActionN-(2,6-Dimethylphenylcarbamoylmethyl)triethylammonium chloride functions primarily as a voltage-gated sodium channel blocker. Its unique structure prevents it from diffusing across cell membranes passively due to its positive charge, which allows it to selectively inhibit nerve conduction when administered in specific contexts. Interaction with Sodium ChannelsResearch indicates that QX-314 can block voltage-gated sodium channels (VGSCs) when introduced intracellularly rather than extracellularly. This property has been exploited in experimental settings to study neuronal excitability and pain pathways without affecting neurotransmitter release mechanisms . Pain ManagementQX-314 has been investigated for its potential in pain management due to its ability to block nerve conduction selectively. Studies have demonstrated that when combined with certain receptors like TRPV1, it can provide localized analgesia without the systemic side effects typically associated with opioids . Pharmacological Profile
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CAS No. | 5369-03-9 | ||||||||
Product Name | N-(2,6-Dimethylphenylcarbamoylmethyl)triethylammonium chloride | ||||||||
Molecular Formula | C16H27ClN2O | ||||||||
Molecular Weight | 298.8 g/mol | ||||||||
IUPAC Name | [2-(2,6-dimethylanilino)-2-oxoethyl]-triethylazanium;chloride | ||||||||
Standard InChI | InChI=1S/C16H26N2O.ClH/c1-6-18(7-2,8-3)12-15(19)17-16-13(4)10-9-11-14(16)5;/h9-11H,6-8,12H2,1-5H3;1H | ||||||||
Standard InChIKey | LLPPOMUAOGMYQI-UHFFFAOYSA-N | ||||||||
SMILES | CC[N+](CC)(CC)CC(=O)NC1=C(C=CC=C1C)C.[Cl-] | ||||||||
Canonical SMILES | CC[N+](CC)(CC)CC(=O)NC1=C(C=CC=C1C)C.[Cl-] | ||||||||
Appearance | Assay:≥98%A crystalline solid | ||||||||
Synonyms | 2-((2,6-dimethylphenyl)amino)-N,N,N-triethyl-2-oxoethanaminium chloride | ||||||||
PubChem Compound | 21462 | ||||||||
Last Modified | Sep 13 2023 |
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